molecular formula C9H5Cl3N4 B8779440 (4-CHLORO-PHENYL)-(4,6-DICHLORO-(1,3,5)TRIAZIN-2-YL)-AMINE

(4-CHLORO-PHENYL)-(4,6-DICHLORO-(1,3,5)TRIAZIN-2-YL)-AMINE

Cat. No. B8779440
M. Wt: 275.5 g/mol
InChI Key: NXESWKOOFSNXRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07199238B2

Procedure details

To a mixture of cyanuric chloride (5.15 g, 27.9 mmol), potassium carbonate (3.98 g, 28.8 mmol) and 18-crown-6 (158 mg, 0.60 mmol) in toluene (40 ml), cooled in an ice bath, was added a solution of 4-chloroaniline (3.61 g, 28.3 mmol) in toluene (20 ml) over 15 minutes. After stirring at room temperature for 20 hours, the mixture was treated with ethyl acetate (60 ml) and filtered through a pad of celite under suction. The filtrate was concentrated under vacuum and recrystallized (chloroform) to give (4-chloro-phenyl)-(4,6-dichloro-[1,3,5]triazin-2-yl)-amine (4.06 g, 53% yield) as a white solid. 1H NMR (d6-DMSO) δ 11.23 (1H, s), 7.62 (2H, d, J=9 Hz), 7.47 (2H, d, J=9 Hz). 13C NMR (d6-DMSO) δ 169.5, 168.5, 163.6, 135.7, 128.6, 122.5, ESMS m/z 273 (M-H)−.
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
158 mg
Type
catalyst
Reaction Step One
Quantity
3.61 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5]([Cl:6])=[N:4][C:2]=1Cl.C(=O)([O-])[O-].[K+].[K+].[Cl:16][C:17]1[CH:23]=[CH:22][C:20]([NH2:21])=[CH:19][CH:18]=1.C(OCC)(=O)C>C1(C)C=CC=CC=1.C1OCCOCCOCCOCCOCCOC1>[Cl:16][C:17]1[CH:23]=[CH:22][C:20]([NH:21][C:2]2[N:1]=[C:8]([Cl:9])[N:7]=[C:5]([Cl:6])[N:4]=2)=[CH:19][CH:18]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5.15 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
3.98 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
158 mg
Type
catalyst
Smiles
C1COCCOCCOCCOCCOCCO1
Step Two
Name
Quantity
3.61 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite under suction
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
recrystallized (chloroform)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC1=NC(=NC(=N1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.06 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.